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molecular formula C8H9ClN2O2 B8304699 2-(3-Chloropyrazin-2-yl)-2-methylpropanoic acid

2-(3-Chloropyrazin-2-yl)-2-methylpropanoic acid

Cat. No. B8304699
M. Wt: 200.62 g/mol
InChI Key: AVLLBMUBOUSJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09174992B2

Procedure details

The tert-butyl ester from step 1 was dissolved in a mixture of dichloromethane (40 mL) and trifluoroacetic acid (20 mL) and heated at reflux. After 4 hours the solution was evaporated to dryness under reduced pressure and purified using silica chromatography (0-10% methanol in dichloromethane gradient) to give 2-(3-chloropyrazin-2-yl)-2-methylpropanoic acid (5.70 g, 28.4 mmol, 59.2% yield) as a tan solid.
Name
tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:8]([CH3:17])([CH3:16])[C:9]([O:11]C(C)(C)C)=[O:10])=[N:4][CH:5]=[CH:6][N:7]=1>ClCCl.FC(F)(F)C(O)=O>[Cl:1][C:2]1[C:3]([C:8]([CH3:17])([CH3:16])[C:9]([OH:11])=[O:10])=[N:4][CH:5]=[CH:6][N:7]=1

Inputs

Step One
Name
tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC=CN1)C(C(=O)OC(C)(C)C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
After 4 hours the solution was evaporated to dryness under reduced pressure
Duration
4 h
CUSTOM
Type
CUSTOM
Details
purified

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=NC=CN1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 28.4 mmol
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 59.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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